2-Chloro-5-(ethoxymethyl)pyridine

Overview

Description

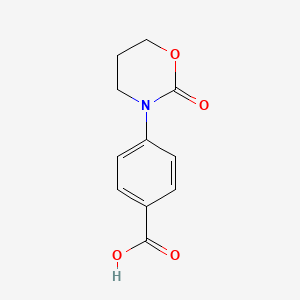

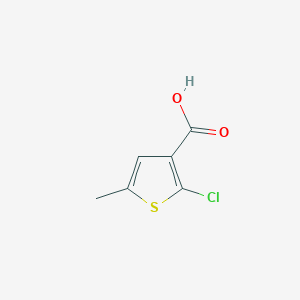

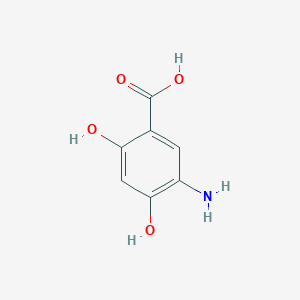

2-Chloro-5-(ethoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 . It is used in research and development .

Molecular Structure Analysis

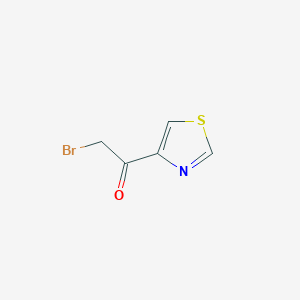

The molecular structure of 2-Chloro-5-(ethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and an ethoxymethyl group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-5-(ethoxymethyl)pyridine is a solid at room temperature . It has a density of 1.169 g/mL at 25 °C .Scientific Research Applications

Agriculture: Insecticide Intermediates

In the agricultural sector, this compound serves as an intermediate in the synthesis of insecticides. It is known to be a precursor for compounds used in insecticidal formulations, contributing to the development of new pesticides that help in crop protection .

Material Science: Polymer Research

The reactivity of 2-Chloro-5-(ethoxymethyl)pyridine makes it valuable in material science, particularly in polymer research. It can be used to introduce pyridine moieties into polymers, which can alter their properties, such as thermal stability and chemical resistance .

Environmental Science: Hazard Analysis

This compound’s environmental impact is studied in environmental science. Its breakdown products, persistence in the environment, and potential bioaccumulation are areas of research that help in assessing its environmental hazards and formulating safety guidelines .

Pharmacology: Drug Metabolism

Pharmacologically, it can be used to study drug metabolism pathways. Its metabolites can be analyzed to understand how drugs are processed in the body, leading to better dosing regimens and reduced side effects .

Chemical Synthesis: Organic Reactions

This compound is also significant in chemical synthesis. It can undergo various organic reactions, such as nucleophilic substitution or free radical reactions, making it a versatile reagent for synthesizing a wide range of organic compounds .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, 2-Chloro-5-(ethoxymethyl)pyridine can be used as a standard in chromatography to calibrate instruments and ensure the accuracy of analytical results, which is crucial for quality control in various industries .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H319, H332, H412, indicating that it is harmful if swallowed, causes serious eye irritation, harmful if inhaled, and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name |

2-chloro-5-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFMFXDNNBZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597367 | |

| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(ethoxymethyl)pyridine | |

CAS RN |

871829-50-4 | |

| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)